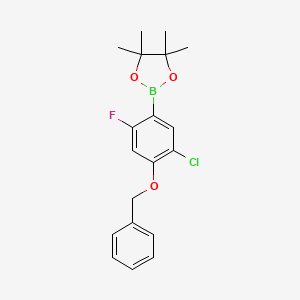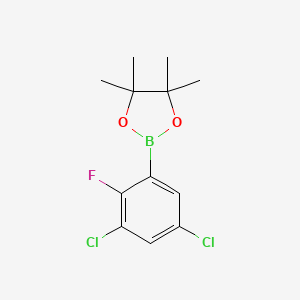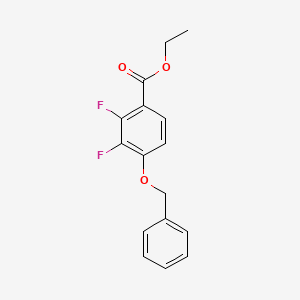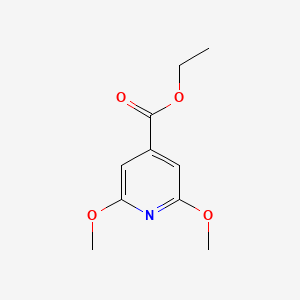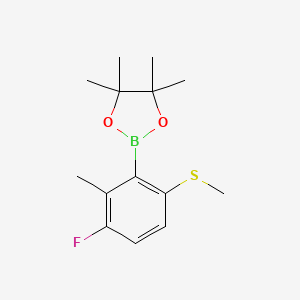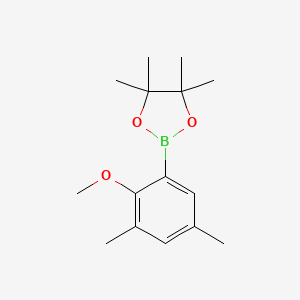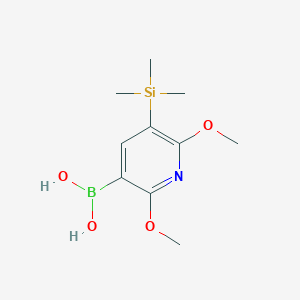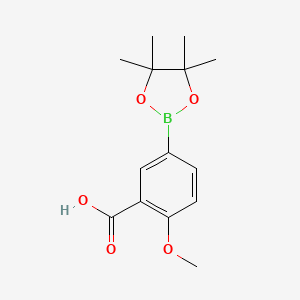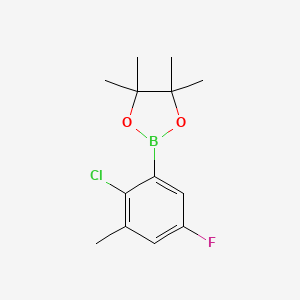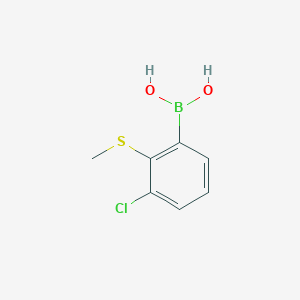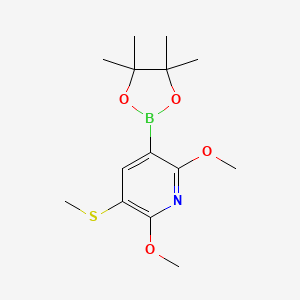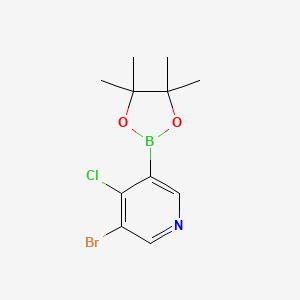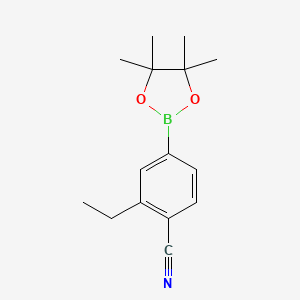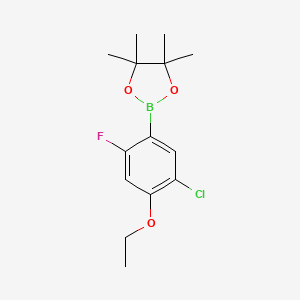
5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester: is an organoboron compound that belongs to the class of boronic esters. These compounds are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. The presence of chloro, ethoxy, and fluoro substituents on the phenyl ring makes this compound unique and potentially useful in various chemical transformations.
生化分析
Biochemical Properties
5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic molecules . This compound interacts with palladium catalysts during the transmetalation step of the Suzuki–Miyaura reaction, facilitating the formation of new carbon-carbon bonds. Additionally, this compound can undergo protodeboronation, a process that involves the removal of the boron moiety, further expanding its utility in synthetic chemistry .
Cellular Effects
For instance, boronic esters have been shown to interact with reactive oxygen species (ROS), leading to changes in cellular metabolism and oxidative stress responses
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with various biomolecules. In the context of Suzuki–Miyaura coupling reactions, this compound binds to palladium catalysts, facilitating the transmetalation process that leads to the formation of new carbon-carbon bonds . Additionally, the protodeboronation of this compound involves a radical mechanism, where the boron moiety is removed, allowing for further functionalization of the molecule .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its application in biochemical research. This compound is known for its stability under standard storage conditions, typically at -20°C
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that boronic esters can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Boronic esters are known to participate in various metabolic processes, including oxidation and conjugation reactions
Transport and Distribution
Boronic esters are generally known to interact with various transporters and binding proteins, influencing their localization and accumulation within cells
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 5-chloro-4-ethoxy-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Protodeboronation: Under certain conditions, the boronic ester group can be removed through protodeboronation, leading to the formation of the corresponding phenyl derivative.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Catalysts such as copper or nickel complexes, along with hydrogen sources, are used for this reaction.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.
Protodeboronation: Corresponding phenyl derivatives.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用机制
The mechanism of action of 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.
相似化合物的比较
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
- 4-Methoxyphenylboronic acid pinacol ester
Comparison:
- Uniqueness: The presence of chloro, ethoxy, and fluoro substituents on the phenyl ring makes 5-Chloro-4-ethoxy-2-fluorophenylboronic acid pinacol ester unique compared to other boronic esters. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions.
- Reactivity: The specific substituents on the phenyl ring can affect the electronic properties of the compound, potentially leading to different reactivity patterns compared to similar compounds.
属性
IUPAC Name |
2-(5-chloro-4-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClFO3/c1-6-18-12-8-11(17)9(7-10(12)16)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOJQZBOSUXGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
